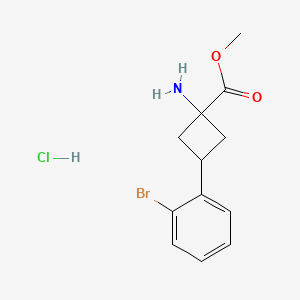
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with an amino group and a methyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a phenyl-substituted cyclobutane, followed by the introduction of an amino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl-substituted cyclobutane derivatives.
Substitution: Hydroxyl or alkyl-substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
- Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane backbone with an amino group and a bromophenyl substituent, contributing to its unique biological profile. Its chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14BrClN2O2
- Molecular Weight : 305.6 g/mol
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that the compound has MIC values ranging from 20 to 40 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The antibacterial activity of this compound is thought to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. The presence of the bromophenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
In a study evaluating the efficacy of various compounds against multi-drug resistant Staphylococcus aureus (MRSA), this compound was found to be effective at concentrations lower than those required for traditional antibiotics like ceftriaxone .
| Bacterial Strain | MIC (µM) | Reference Antibiotic | MIC (µM) |
|---|---|---|---|
| S. aureus | 20 | Ceftriaxone | 4 |
| E. coli | 40 | Ceftriaxone | 0.1 |
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment conducted on human cell lines indicated that the compound exhibits low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Properties
Molecular Formula |
C12H15BrClNO2 |
|---|---|
Molecular Weight |
320.61 g/mol |
IUPAC Name |
methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H |
InChI Key |
AEZHWMWNORESLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















